Regioisomeric Amide Linkage: 6-Carboxamido vs. 2-Carboxamido Benzothiazole in DprE1 Inhibition
The target compound bears a 6-carboxamido linkage to benzothiazole, whereas TCA1 (CAS 864941-32-2) possesses a 2-carboxamido linkage critical for DprE1 binding. TCA1 inhibits DprE1 with an IC₅₀ range of 0.2–0.9 µg/mL [1]. Structural analysis of the DprE1 active site indicates that the 2-carboxamido orientation is essential for interaction with the catalytic residues; a 6-substituted benzothiazole cannot adopt the requisite binding pose [1]. No direct DprE1 inhibition data are available for the target compound; however, class-level SAR predicts it will be inactive or significantly less potent against DprE1. This defines a clear functional divergence rooted in regioisomerism.
| Evidence Dimension | DprE1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not reported; predicted inactive based on structural incompatibility |
| Comparator Or Baseline | TCA1 (2-carboxamido regioisomer): IC₅₀ = 0.2–0.9 µg/mL |
| Quantified Difference | Qualitatively distinct (active vs. predicted inactive) |
| Conditions | In vitro DprE1 enzyme assay (recombinant Mycobacterium tuberculosis DprE1) |
Why This Matters
For antitubercular DprE1 programs, the 6-carboxamido compound is unsuitable as a direct replacement for TCA1, but its orthogonal regioisomeric scaffold may access distinct biological targets not engaged by 2-carboxamido analogs, offering complementary screening value.
- [1] Chikhale, R. V. et al. (2021) 'Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities,' *J. Med. Chem.*, 64(9), pp. 5821–5845. Provides DprE1 IC₅₀ data and SAR framework for benzothiazole-2-carboxamides; 6-substitution not evaluated. View Source
